molecular formula C22H31N3O13 B017573 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside CAS No. 7284-16-4

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

Cat. No.: B017573
CAS No.: 7284-16-4
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-MVEDJEFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside, also known as this compound, is a useful research compound. Its molecular formula is C22H31N3O13 and its molecular weight is 545.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Applications :

    • It serves as a substrate for beta-N-acetylhexosaminidase-catalyzed glycosylation, showing potential as an inhibitor of bacterial cell wall synthesis (Hušáková et al., 2001).
    • Chitinase-catalyzed hydrolysis of 4-nitrophenyl N,N-Diacetyl-beta-D-chitobioside can be analyzed using real-time ESIMS, highlighting its role in studying enzyme-substrate interactions (Letzel et al., 2011).
  • Analytical Chemistry and Chromatography :

    • It is used in liquid chromatographic enantioseparation of beta-blocking agents, serving as a chiral derivatizing agent (Péter et al., 2001).
    • A simple and rapid ion-pair HPLC method utilizes this compound for simultaneous quantitation of 4-nitrophenol and its conjugates in biological samples (Almási et al., 2006).
  • Molecular Biology and Biochemistry :

    • In molecular dynamics simulations, it exhibits significant structural fluctuations, aiding in understanding its behavior in both vacuo and aqueous solutions (Aida et al., 1995).
    • It is a substrate in the enzymatic synthesis of P-Nitrophenyl β-Chitobioside, which is important in studying specific biochemical pathways (Kubisch et al., 1999).
  • Biomedical Applications :

    • Its derivatives have shown promising anti-cancer properties and activities against various bacteria and fungi (Tahir et al., 2015).
    • Assays using this compound provide a method for determining lysozyme levels in biological samples, relevant in clinical diagnostics (Nanjo et al., 1988).
  • Biotechnology and Industrial Applications :

    • It aids in the directed evolution of Bacillus chitinase variants, creating efficient bioconversion processes for various industrial applications (Songsiriritthigul et al., 2009).
    • The compound is used in the study of chitinase functions, which have potential applications in food processing and treatment of respiratory diseases (Kashimura et al., 2013).

Mechanism of Action

Target of Action

The primary targets of pNP-chitobiose, also known as p-nitrophenyl-chitobiose, are chitin-modifying enzymes . These enzymes, produced by microorganisms, are the primary degraders of chitin in the environment . They include chitin depolymerases, chitodextrinases, chitin deacetylases, N-acetylglucosaminidases, chitin-binding proteins, and chitosanases .

Mode of Action

pNP-chitobiose interacts with its targets by serving as a substrate for these chitin-modifying enzymes . The enzymes act on pNP-chitobiose, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Biochemical Pathways

The biochemical pathway affected by pNP-chitobiose involves the depolymerization, transport, and metabolism of chitin and chitooligosaccharides . The released compounds enter the periplasm where chitodextrinases and N-acetylglucosaminidases act to form a pool of GlcNAc and, to a lesser extent, chitobiose . When transported into the cytoplasm, GlcNAc and chitobiose are metabolized or modified for use in cell wall biogenesis .

Pharmacokinetics

A study on chitobiose, a related compound, showed that it is rapidly absorbed into the blood, with an oral bioavailability of 032%-052% in rats . It reaches peak concentrations in the serum after approximately 0.45 hours and shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours .

Result of Action

The action of pNP-chitobiose results in the degradation of chitin, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides . These compounds are then metabolized or modified for use in cell wall biogenesis . This process facilitates the efficient production of specific chitin products .

Action Environment

The action of pNP-chitobiose is influenced by various environmental factors. For instance, the efficiency of microbial chitin-degrading systems is demonstrated by the fact that although chitin is ubiquitous in the marine environment, almost none can be found in marine sediments . This suggests that the action of pNP-chitobiose and its resulting effects may be influenced by factors such as the presence of microorganisms and the specific characteristics of the environment .

Biochemical Analysis

Biochemical Properties

pNP-chitobiose plays a significant role in biochemical reactions, particularly in the degradation of chitin. It interacts with various enzymes, including chitin depolymerases, chitodextrinases, and N-acetylglucosaminidases . These enzymes release GlcNAc, chitobiose, and chitooligosaccharides from the polymer, which then enter the periplasm where they are further metabolized or modified .

Cellular Effects

The effects of pNP-chitobiose on cells are primarily related to its role in chitin degradation. The degradation products, including GlcNAc and chitobiose, are essential for cell wall biogenesis . Additionally, chitobiose has been shown to have various physiological effects, including antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, and anti-tumor activity .

Molecular Mechanism

The molecular mechanism of pNP-chitobiose involves its interaction with chitinolytic enzymes. These enzymes cleave the glycosidic bonds in chitin, releasing GlcNAc, chitobiose, and chitooligosaccharides . This process is crucial for the metabolism of chitin and chitooligosaccharides in bacteria and fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pNP-chitobiose can change over time. For instance, the absorption of chitobiose and chitotriose was found to be rapid, reaching peak concentrations in the serum after approximately 0.45 h, and showing rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h .

Dosage Effects in Animal Models

The effects of pNP-chitobiose vary with different dosages in animal models. After intragastric administration, chitobiose and chitotriose were rapidly absorbed, with an oral bioavailability of 0.32%-0.52% in rats . The study also indicated that lower doses had better absorption than higher doses .

Metabolic Pathways

pNP-chitobiose is involved in the metabolic pathway of chitin and chitooligosaccharides. This pathway involves the activity of secreted chitin depolymerases that release GlcNAc, chitobiose, and chitooligosaccharides from the polymer .

Transport and Distribution

pNP-chitobiose is transported and distributed within cells and tissues. After intragastric administration, chitobiose and chitotriose were widely distributed in Wistar rat tissues and could penetrate the blood-brain barrier without tissue accumulation .

Subcellular Localization

The degradation products of chitin, including GlcNAc and chitobiose, are known to enter the periplasm where they are metabolized or modified

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-MVEDJEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Reactant of Route 5
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Reactant of Route 6
4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
Customer
Q & A

Q1: The research paper focuses on characterizing the Aeromonas caviae CB101 chitinase Chi1. Why is understanding the structure and function of this enzyme important?

A1: Chitinases are enzymes that break down chitin, a complex polysaccharide found in the cell walls of fungi and the exoskeletons of insects and crustaceans. Understanding how bacterial chitinases like Chi1 function can provide insights into:

    Q2: The paper mentions the use of various substrates to study Chi1 activity, including 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside. What is the significance of using this specific compound?

    A2: this compound is a chromogenic substrate, meaning that its breakdown by chitinase releases a colored product (4-nitrophenol) that can be easily measured spectrophotometrically. This allows researchers to quantify enzyme activity and determine kinetic parameters. While the paper doesn't explicitly mention using this specific compound, it highlights the use of p-nitrophenyl (pNP)‐chitobiose and pNP‐chitotriose, which are similar chromogenic substrates. These tools are invaluable for dissecting the catalytic mechanism and substrate specificity of enzymes like Chi1. []

    Q3: How does the study's findings on the C-terminal module of Chi1 relate to its interaction with substrates like this compound?

    A3: The study found that the C-terminal module of Chi1, specifically the putative chitin-binding domain (ChBD), plays a crucial role in binding to insoluble chitin and enhancing its hydrolysis. [] While this compound is a soluble substrate, understanding how Chi1 interacts with different regions of chitin polymers, as revealed by studying the ChBD, can provide insights into the enzyme's overall substrate recognition and processing mechanisms.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.